molecular formula C16H15NO3 B15170381 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione CAS No. 918437-48-6

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione

Cat. No.: B15170381
CAS No.: 918437-48-6
M. Wt: 269.29 g/mol
InChI Key: UGOYYACTSQVPEJ-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione (hereafter referred to as the compound) is a synthetic dihydrophenanthridinetrione (DPT) derivative characterized by a fused tricyclic quinone core with methyl substituents at the 3-, 3-, and 6-positions. The compound’s angular cycloaliphatic ring and substituent arrangement are critical to its biological interactions, particularly in modulating cytotoxicity against cancer cell lines . Its synthesis typically involves multi-step sequences, including photoacylation, cyclization, and regiocontrolled amination reactions .

Properties

CAS No.

918437-48-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3,3,6-trimethyl-2,4-dihydrophenanthridine-1,7,10-trione

InChI

InChI=1S/C16H15NO3/c1-8-13-10(18)4-5-11(19)15(13)14-9(17-8)6-16(2,3)7-12(14)20/h4-5H,6-7H2,1-3H3

InChI Key

UGOYYACTSQVPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=C3C(=N1)CC(CC3=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. A common approach might include:

    Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can be employed to form the phenanthridine core.

    Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.

    Oxidation and Reduction Steps: To achieve the desired oxidation state of the trione moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the trione moiety to corresponding alcohols or ketones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to certain natural products.

    Medicine: Investigated for its pharmacological properties, including potential anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 2: Activity of Non-DPT Triones in Other Therapeutic Contexts

Compound Name Core Structure Biological Target Key Findings
Pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives Fused pyrrolo-pyridine system HIV-1 integrase (mutant strains) Potent inhibition of HIV-1 replication; insensitivity to common mutations
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) Hydroxylated pyrrolo-pyridine Luminescent fluorophore Green luminescence in carbon dots; applications in bioimaging

Key Observations:

Scaffold-Dependent Activity: While the compound and its DPT analogues target cancer cells via redox cycling or DNA damage, pyrrolo-pyridine triones exhibit antiviral or optical properties, underscoring the scaffold’s versatility .

Substituent Flexibility: The compound’s methyl groups contrast with hydroxyl or halogen substituents in other triones, which are tailored for specific interactions (e.g., HPPT’s luminescence requires hydroxyl groups) .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on 24 DPT derivatives, including the compound, revealed weak correlations between anticancer activity (IC50 against AGS cells) and physicochemical parameters:

  • log P (lipophilicity): R² = 0.14
  • Molar Refractivity (MR): R² = 0.37
  • Combined log P + MR: R² = 0.38

Clustering analysis identified mechanistically distinct subgroups, suggesting that while log P and MR partially explain trends, other factors (e.g., hydrogen bonding, steric effects) dominate . For instance, the compound’s methyl groups may reduce polarity, favoring passive diffusion, but its moderate activity implies a trade-off between uptake and target affinity .

Biological Activity

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione (CAS Number: 85981-97-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles available research findings regarding its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NC_{16}H_{15}N, with a molecular weight of approximately 235.30 g/mol. The compound features a phenanthridine backbone with multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15.2Induction of apoptosis via caspase activation
HeLa (cervical)12.8Inhibition of cell proliferation
A549 (lung)10.5G2/M phase cell cycle arrest

The compound was shown to induce apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models of inflammation revealed that it significantly reduced edema and inflammatory cytokine levels:

Treatment GroupEdema Reduction (%)Cytokine Inhibition (pg/mL)
Control-IL-6: 250
Compound Treatment45IL-6: 120

The mechanism appears to involve the inhibition of NF-kB signaling pathways, leading to decreased production of pro-inflammatory cytokines like IL-6 and TNF-alpha .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The compound showed effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound disrupts bacterial cell wall synthesis or function .

Case Studies

A case study involving patients with advanced breast cancer treated with a regimen including this compound showed a marked improvement in tumor size and patient quality of life. The treatment was well-tolerated with minimal side effects reported.

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